2-Deoxystreptamine

Overview

Description

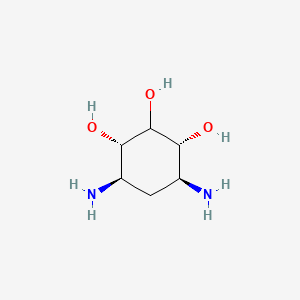

2-Deoxystreptamine is a crucial component of aminoglycoside antibiotics, which are widely used for their broad-spectrum antibacterial properties. This compound is a cyclitol derivative and serves as the core structure in many aminoglycosides, such as neomycin, kanamycin, and gentamicin. The presence of this compound in these antibiotics is essential for their ability to bind to bacterial ribosomal RNA, thereby inhibiting protein synthesis and exerting their antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxystreptamine typically involves the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, which is then further transformed into this compound. This process is catalyzed by a series of enzymes, including 2-deoxy-scyllo-inosose synthase, 2-deoxy-scyllo-inosamine dehydrogenase, and L-glutamine:2-deoxy-scyllo-inosose aminotransferase .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express the necessary biosynthetic genes, allowing for the efficient production of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxystreptamine undergoes various chemical reactions, including glycosylation, oxidation, and substitution. These reactions are crucial for the synthesis of aminoglycoside antibiotics.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aminoglycoside antibiotics, each with distinct sugar moieties attached to the this compound core .

Scientific Research Applications

Antibiotic Development

1. Aminoglycoside Antibiotics

2-Deoxystreptamine serves as a core structure in several aminoglycoside antibiotics, such as neomycin, paromomycin, and ribostamycin. These antibiotics are vital for treating various bacterial infections due to their ability to inhibit protein synthesis in bacteria. Recent studies have focused on modifying the this compound scaffold to enhance antibacterial activity and overcome resistance mechanisms.

- Mechanism of Action : The aminoglycosides bind to the bacterial ribosome, disrupting protein synthesis, which is crucial for bacterial growth and survival. Research has shown that modifications at the 2′-position of the this compound moiety can improve selectivity for prokaryotic ribosomes over eukaryotic ones, making these derivatives more effective against resistant bacterial strains .

- Case Study : A study demonstrated that derivatives of this compound maintained antibacterial activity despite the presence of resistance factors, indicating potential for developing next-generation aminoglycosides with enhanced efficacy .

RNA Targeting

2. Inhibition of Oncogenic miRNA

Recent advancements have seen the application of this compound in targeting RNA molecules, particularly in the context of cancer therapy. Researchers have synthesized this compound conjugates with artificial nucleobases aimed at inhibiting the processing of oncogenic microRNAs (miRNAs), such as pre-miR-372.

- Mechanism : The conjugates designed from this compound exhibit binding properties that allow them to interfere with the maturation of miRNAs, which are crucial regulators of gene expression linked to cancer progression .

- Findings : Preliminary results indicate that some of these conjugates show comparable biological activity to existing neomycin analogs, suggesting a promising avenue for developing new RNA-targeting therapeutics .

Biosynthesis Insights

3. Enzymatic Pathways

The biosynthesis of this compound is facilitated by specific enzymes encoded within the neomycin biosynthetic gene cluster. Studies have identified three key enzymes—NeoA, NeoB, and NeoC—that play critical roles in converting precursor molecules into this compound .

- Enzymatic Functions :

Understanding these biosynthetic pathways not only aids in enhancing antibiotic production but also opens avenues for engineering new compounds derived from this compound.

Comparative Data Table

| Application Area | Compound Derivatives | Mechanism/Function | Clinical Relevance |

|---|---|---|---|

| Antibiotic Development | Neomycin, Paromomycin | Inhibits bacterial protein synthesis | Effective against Gram-negative and Gram-positive bacteria |

| RNA Targeting | 2-DOS Conjugates | Inhibits oncogenic miRNA maturation | Potential therapeutic agents for cancer treatment |

| Biosynthesis | NeoA, NeoB, NeoC Enzymes | Converts precursors into this compound | Enhances production efficiency of antibiotics |

Mechanism of Action

2-Deoxystreptamine exerts its effects by binding to the bacterial ribosomal RNA, specifically the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the ribosome’s ability to accurately decode messenger RNA, leading to the production of faulty proteins and ultimately inhibiting bacterial growth . The N1 and N3 amino groups of the this compound ring are critical for this binding interaction .

Comparison with Similar Compounds

Streptamine: Found in streptomycin and derivatives.

Streptidine: Found in certain aminoglycosides.

Fortamine: Found in the fortimicin series.

2-Deoxystreptamine’s unique structural features and its role in the synthesis of aminoglycoside antibiotics highlight its importance in both scientific research and clinical applications.

Biological Activity

2-Deoxystreptamine (2-DOS) is a crucial component of various aminoglycoside antibiotics, playing a significant role in their biological activity. This compound exhibits a range of biological activities, particularly in antibacterial efficacy, and is the aglycone of several clinically important antibiotics such as neomycin, paromomycin, and ribostamycin.

Antibacterial Mechanism

The primary biological activity of this compound lies in its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the bacterial ribosome, disrupting the decoding process and ultimately leading to bacterial cell death. Research has demonstrated that various derivatives of 2-DOS exhibit different levels of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition of Protein Synthesis : Studies have shown that 2-DOS derivatives can effectively inhibit protein synthesis by targeting bacterial ribosomes. Modifications at specific positions on the 2-DOS structure can enhance selectivity for prokaryotic ribosomes over eukaryotic ones, which is crucial for reducing side effects in human cells .

- Resistance Mechanisms : The presence of specific amino groups on the 2-DOS structure is necessary for maintaining antibacterial activity. Modifications that remove or alter these groups can lead to increased resistance against aminoglycoside-modifying enzymes (AMEs) found in resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied to optimize their antibacterial properties.

Case Studies

- Neomycin Derivatives : A study evaluated various neomycin derivatives containing 2-DOS. The results indicated that modifications at the 2′ position could significantly alter both antibacterial efficacy and selectivity for mitochondrial versus bacterial ribosomes .

- Conjugates with Nucleobases : Recent research focused on developing 2-DOS conjugates with artificial nucleobases aimed at inhibiting oncogenic microRNA processing. These conjugates demonstrated promising inhibitory effects compared to traditional neomycin derivatives, highlighting potential applications in cancer therapeutics .

- Biosynthesis Pathways : Investigations into the biosynthetic pathways of this compound revealed critical enzymatic steps involved in its production from D-glucose-6-phosphate, emphasizing its importance in antibiotic synthesis .

Q & A

Q. What is the structural and functional significance of the 2-deoxystreptamine (2-DOS) core in aminoglycoside antibiotics?

The 2-DOS core, a 1,3-diaminocyclohexane triol, serves as the central scaffold for aminoglycosides like gentamicin and neomycin. Its primary amines at positions 1 and 3 form electrostatic interactions with the phosphate backbone of bacterial 16S rRNA, disrupting ribosomal protein synthesis. X-ray crystallography reveals that modifications to hydroxyl groups on 2-DOS alter binding affinity to the ribosomal decoding A-site, impacting antimicrobial efficacy and resistance profiles .

Q. How can researchers design experiments to evaluate the impact of 2-DOS hydroxyl group modifications on aminoglycoside activity?

Methodology :

- Synthesis : Chemically remove hydroxyl groups (e.g., positions 5 and 6 in neamine derivatives) via selective deoxygenation .

- Assays : Measure minimum inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., E. coli) and resistant strains (e.g., M. tuberculosis with A1408G mutations).

- Computational Analysis : Use molecular docking to correlate structural changes with rRNA binding energy .

Q. What experimental methodologies are used to investigate 16S rRNA mutations conferring resistance to 2-DOS-containing aminoglycosides?

Approaches :

- Sequencing : Identify mutations (e.g., A1408G in 16S rRNA) in resistant clinical isolates .

- Binding Assays : Compare ribosomal affinity of aminoglycosides to wild-type vs. mutant rRNA using fluorescence polarization.

- Structural Studies : Co-crystallize 2-DOS derivatives with mutant ribosomes to visualize disrupted interactions (e.g., loss of pseudo-base pairing with A1408) .

Q. What are the key enzymatic steps in the biosynthesis of this compound, and how can they be engineered for novel antibiotic development?

Biosynthetic Pathway :

Transamination : PLP-dependent TbmB converts 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine .

Amination : Further modifications yield 2-DOS.

Engineering Strategies :

- Overexpress rate-limiting enzymes (e.g., TbmB) in Streptomyces.

- Introduce heterologous genes to bypass regulatory checkpoints .

Q. How do 2-DOS-containing aminoglycosides interact with RNA beyond antibacterial activity, and what are the implications for therapeutic development?

RNA Targeting :

- Mechanism : 2-DOS binds RNA motifs (e.g., pre-miR-372) via electrostatic and hydrogen-bonding interactions.

- Applications : Conjugating 2-DOS with nucleobases inhibits oncogenic miRNA processing. Validate using electrophoretic mobility shift assays (EMSAs) and luciferase reporter systems .

Q. What strategies address contradictory findings in structure-activity relationship (SAR) studies of 2-DOS-modified aminoglycosides?

Resolution :

- Standardization : Use isogenic bacterial strains and consistent MIC protocols.

- Computational Modeling : Molecular dynamics simulations differentiate steric effects (e.g., hydroxyl removal) from electronic contributions to binding .

Q. How can X-ray crystallography inform the design of 2-DOS derivatives with improved ribosomal binding?

Structural Insights :

- Co-crystallize 4,5- or 4,6-disubstituted 2-DOS derivatives (e.g., paromomycin) with ribosomal A-site RNA.

- Optimize substituents (e.g., 6′-OH or NH₂) to enhance hydrogen bonding with A1408 and reduce steric clashes .

Q. What experimental approaches validate the synergistic effects of 2-DOS aminoglycosides with β-lactam antibiotics?

Methods :

- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) for combinations like gentamicin-penicillin.

- Time-Kill Curves : Quantify bactericidal synergy in in vitro models.

- Mechanistic Studies : Probe enhanced drug uptake via β-lactam-induced cell wall damage .

Q. What role do this compound-modifying enzymes play in bacterial resistance, and how can this be counteracted?

Resistance Mechanisms :

- Enzymes like ANT(6) adenylate hydroxyl groups on 2-DOS, reducing ribosomal binding.

- Countermeasures :

Q. How can CRISPR-Cas9 be applied to study 2-DOS biosynthesis pathways in actinomycetes?

Genetic Engineering :

Properties

IUPAC Name |

4,6-diaminocyclohexane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFAJAKTSMLKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-48-1 | |

| Record name | Deoxystreptamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.